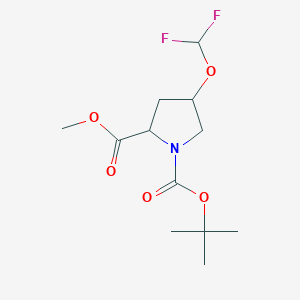
Boranethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Boranethiol can be synthesized through several methods. One common approach involves the reaction of diborane (B₂H₆) with hydrogen sulfide (H₂S) under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and to ensure the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of specialized reactors that allow for precise control of temperature and pressure. The process often includes the purification of the product to remove any impurities that may affect its performance in subsequent applications.
化学反应分析
Types of Reactions
Boranethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boron oxides and sulfur oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for this compound include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used in reactions involving this compound.
Substitution Reactions: Halogenated compounds and other electrophiles are often used in substitution reactions with this compound.
Major Products Formed
Oxidation: Boron oxides (B₂O₃) and sulfur oxides (SO₂).
Reduction: Boron hydrides and hydrogen sulfide.
Substitution: Various organoboron compounds depending on the substituent introduced.
科学研究应用
Boranethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other boron-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of boranethiol involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophiles and nucleophiles, and it can participate in both oxidation and reduction reactions. The pathways involved in its reactions are often determined by the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
Diborane (B₂H₆): A simpler boron hydride with two boron atoms.
Borane (BH₃): The simplest boron hydride, often used as a reducing agent.
Thioborane (B₂H₆S): A compound similar to boranethiol but with a different structure.
Uniqueness
This compound is unique due to the presence of both boron and sulfur in its structure, which imparts distinct chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
53844-93-2 |
|---|---|
分子式 |
BHS |
分子量 |
43.89 g/mol |
InChI |
InChI=1S/BHS/c1-2/h2H |
InChI 键 |
DERPBDGEEDNECM-UHFFFAOYSA-N |
规范 SMILES |
[B]S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



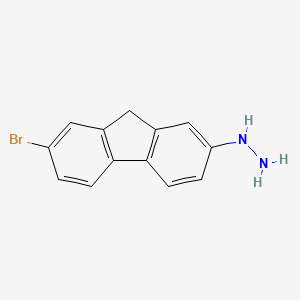
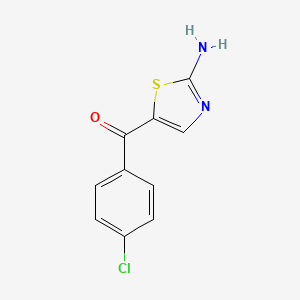
![4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15145990.png)
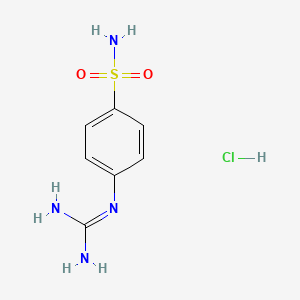

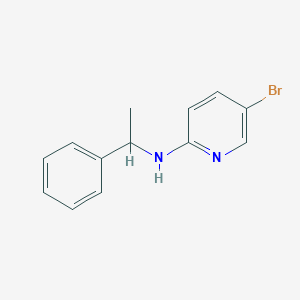
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B15146019.png)
![methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B15146024.png)

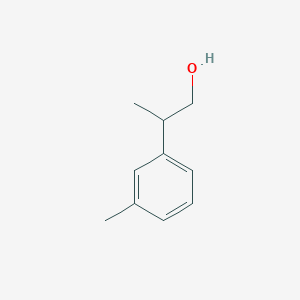
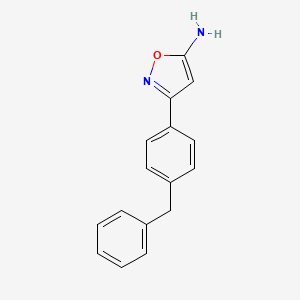
![3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine](/img/structure/B15146050.png)
